Rosmanol
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
(1R,8S,9S,10S)-3,4,8-trihydroxy-11,11-dimethyl-5-propan-2-yl-16-oxatetracyclo[7.5.2.01,10.02,7]hexadeca-2,4,6-trien-15-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O5/c1-9(2)10-8-11-12(15(23)13(10)21)20-7-5-6-19(3,4)17(20)16(14(11)22)25-18(20)24/h8-9,14,16-17,21-23H,5-7H2,1-4H3/t14-,16+,17-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCAZOMIGFDQMNC-FORWCCJISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C2C(=C1)C(C3C4C2(CCCC4(C)C)C(=O)O3)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C(=C2C(=C1)[C@@H]([C@@H]3[C@@H]4[C@@]2(CCCC4(C)C)C(=O)O3)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80553423 | |
| Record name | Rosmanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80553423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80225-53-2 | |
| Record name | Rosmanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080225532 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rosmanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80553423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ROSMANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F25TV383OC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Vorbereitungsmethoden
Table 1: Key Parameters for this compound Extraction from Rosmarinus officinalis
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Solvent | Acidified acetone (pH 4–5) | Maximizes phenolic solubility |
| Solid-to-liquid ratio | 1:6 (w/v) | Balances efficiency and cost |
| Extraction temperature | 60–70°C | Enhances diffusion without degradation |
| Supercritical CO₂ pressure | 15–24 MPa | Selectively removes non-target compounds |
Recent advancements include ultrasound-assisted extraction (UAE), which reduces processing time by 40% compared to conventional methods. Pizani et al. (2024) demonstrated that UAE at 20 kHz for 30 minutes increases this compound recovery by 22% through cavitation-induced cell wall disruption.
Semisynthesis from Carnosol: A Scalable Route
Carnosol, an abundant diterpene in rosemary, serves as the primary precursor for this compound semisynthesis. The conversion involves regioselective oxidation at C-7 and C-11 positions, typically using N-bromosuccinimide (NBS) and triphenylphosphine (Ph₃P) in dichloromethane. Marrero et al. (2009) reported a 78% yield of this compound by reacting carnosol with NBS/Ph₃P at 0°C for 2 hours. This method also produces derivatives like 7-methoxythis compound and rosmaquinone through subsequent alkylation or quinone formation.
Reaction Scheme 1: Semisynthesis of this compound from Carnosol
$$
\text{Carnosol} \xrightarrow[\text{CH}2\text{Cl}2, \, 0^\circ\text{C}]{\text{NBS, Ph}_3\text{P}} \text{this compound} + \text{16-Hydroxythis compound} \quad (\text{Yield: 68–78\%})
$$
The semisynthetic approach addresses the low natural abundance of this compound (0.03–0.05% in dried leaves) and enables large-scale production. Notably, the physicochemical properties of semisynthetic this compound—including melting point (218–220°C) and optical rotation ($$[\alpha]^{25}_D = +47.6^\circ$$)—match those of naturally derived material, confirming structural fidelity.
Chemical Synthesis and Derivative Formation
While total synthesis of this compound remains challenging due to its complex tetracyclic structure, partial syntheses from abietic acid have been explored. Tretyakova et al. (2017) developed a 12-step route starting from methyl abietate, achieving a 9% overall yield through key intermediates like 7-ketoabietanol. However, this method is less economically viable than semisynthesis.
Derivatization focuses on enhancing bioavailability. Acetylation of this compound’s hydroxyl groups produces triacetylthis compound, which exhibits improved membrane permeability while retaining antioxidant activity.
Analytical Characterization and Quality Control
This compound’s structure is confirmed via NMR and mass spectrometry. Table 2 summarizes its characteristic $$^{13}\text{C}$$-NMR signals, which distinguish it from structurally similar diterpenes like carnosol.
Table 2: $$^{13}\text{C}$$-NMR Data for this compound (Acetone-$$d_6$$, 100 MHz)
| Carbon | δ (ppm) | Carbon | δ (ppm) |
|---|---|---|---|
| C-1 | 28.4 | C-11 | 144.7 |
| C-6 | 78.8 | C-12 | 142.5 |
| C-7 | 69.1 | C-20 | 178.3 |
High-performance liquid chromatography (HPLC) with UV detection at 280 nm is the gold standard for purity assessment, with commercial standards requiring ≥95% purity.
Industrial-Scale Production and Applications
The Chinese patent CN102031116A outlines a commercial process combining steam distillation (for essential oil removal) and supercritical CO₂ extraction, achieving 90% this compound purity at a cost of \$12/g. Major applications include:
Analyse Chemischer Reaktionen
Reaktionstypen
Rosmanol durchläuft verschiedene chemische Reaktionen, darunter:
Substitution: This compound kann Substitutionsreaktionen eingehen, insbesondere an den Hydroxylgruppen, um Ester und Ether zu bilden.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat, Wasserstoffperoxid und andere Oxidationsmittel in Lösungsmitteln wie Methanol oder Ethanol.
Reduktion: Natriumborhydrid oder Lithiumaluminiumhydrid in Lösungsmitteln wie Tetrahydrofuran.
Substitution: Säurechloride oder Alkylhalogenide in Gegenwart einer Base wie Pyridin oder Triethylamin.
Hauptprodukte
Oxidation: Rosmanolchinon
Reduktion: Dihydrothis compound
Substitution: Verschiedene Ester und Ether von this compound
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Mechanism of Action
Rosmanol exhibits antioxidant and anti-inflammatory properties, making it a candidate for therapeutic applications. Its mechanism of action primarily involves the modulation of signaling pathways associated with inflammation and apoptosis. Notably, this compound has been shown to inhibit the activation of nuclear factor-κB (NF-κB) and mitogen-activated protein kinases (MAPK), which are crucial in inflammatory responses and cancer progression.
Key Mechanisms
- Inhibition of Pro-inflammatory Cytokines : this compound reduces the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to decreased production of inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) .
- Induction of Apoptosis : The compound promotes apoptosis in cancer cells through mitochondrial pathways, enhancing reactive oxygen species (ROS) production that leads to DNA damage .
Cancer Treatment
This compound has been extensively studied for its potential anti-cancer properties. Research indicates that it can inhibit cell proliferation and induce apoptosis in various cancer cell lines, including breast cancer.
Case Study: Breast Cancer
- Study Findings : In vitro studies demonstrated that this compound inhibited the proliferation of MCF-7 and MDA-MB 231 breast cancer cells while sparing normal human breast cells (MCF-10A). The compound induced apoptosis via the ERK and STAT3 signaling pathways .
- Experimental Setup : Cells were treated with varying concentrations of this compound (15, 30, and 60 µM) for 48 hours. Flow cytometry was utilized to analyze cell cycle distribution and apoptosis .
Anti-inflammatory Applications
This compound shows promise in alleviating conditions characterized by inflammation, such as rheumatoid arthritis.
Case Study: Rheumatoid Arthritis
- Study Findings : A study revealed that this compound, when used in combination with carnosol, significantly reduced inflammation in collagen-induced arthritis models by regulating the TLR4/NF-κB/MAPK pathway .
- Dosage : The effective dosage was noted at 20 mg/kg/day for both compounds, which enhanced their anti-inflammatory effects significantly compared to individual treatments .
Allergy and Immunology
Research has also explored the potential of this compound in treating allergic disorders by modulating immune responses.
Review Findings
- Mechanism : this compound may suppress key inflammatory cytokines involved in allergic responses, such as interleukin-4, interleukin-5, and interleukin-13 .
- Clinical Relevance : The compound's ability to inhibit NF-κB pathways suggests its potential as a therapeutic agent for asthma and other allergic conditions .
Table 1: Summary of Biological Activities of this compound
| Activity Type | Effect | Reference |
|---|---|---|
| Anticancer | Inhibits proliferation; induces apoptosis | |
| Anti-inflammatory | Reduces pro-inflammatory cytokines | |
| Immunomodulatory | Suppresses allergic cytokine expression |
Table 2: Experimental Conditions for Selected Studies
| Study Focus | Cell Line | Treatment Concentration | Duration | Key Findings |
|---|---|---|---|---|
| Breast Cancer | MCF-7, MDA-MB 231 | 15, 30, 60 µM | 48 hours | Induced apoptosis; inhibited proliferation |
| Rheumatoid Arthritis | CIA Mice | 20 mg/kg/day | Variable | Alleviated inflammation significantly |
Wirkmechanismus
Rosmanol exerts its effects primarily through its antioxidant properties. It scavenges reactive oxygen species (ROS) and inhibits lipid peroxidation, thereby protecting cells from oxidative damage . In cancer cells, this compound induces apoptosis by modulating signaling pathways such as PI3K/AKT and STAT3/JAK2. It increases the expression of pro-apoptotic proteins and decreases the expression of anti-apoptotic proteins, leading to cell death .
Vergleich Mit ähnlichen Verbindungen
Key Bioactivities of Rosmanol:
- Antioxidant Activity: High radical scavenging capacity via vicinal hydroxyl groups, which stabilize phenoxyl radicals .
- Anti-Inflammatory and Anti-Arthritic Effects: Synergistically alleviates rheumatoid arthritis (RA) symptoms with carnosol by inhibiting TLR4 pathways .
- Anti-Cancer Properties: Inhibits breast cancer cell proliferation (F3II and MCF-7) with IC50 values comparable to carnosol .
- Dermatological Benefits : Stimulates hair follicle cell proliferation and mitigates skin aging via antioxidant mechanisms .
Comparison with Similar Compounds
Structural Comparison
| Compound | Molecular Formula | Key Structural Features | Bioactive Groups |
|---|---|---|---|
| This compound | C20H26O5 | Free -OH at C-7, C-11, C-12; no lactone ring | Three hydroxyl groups |
| Carnosol | C20H26O4 | Lactone ring; -OH at C-11, C-12; methyl at C-20 | Two hydroxyl groups |
| Carnosic Acid | C20H28O4 | Carboxylic acid at C-12; free -OH at C-11 | One hydroxyl, one carboxylic acid |
| 7-Methoxythis compound | C21H28O5 | Methoxy substitution at C-7; -OH at C-11, C-12 | Two hydroxyl groups, one methoxy |
Structural-Activity Relationship (SAR) Insights :
- The C-7 hydroxyl group in this compound enhances antioxidant activity by enabling metal chelation and radical stabilization . Substitution at C-7 (e.g., methoxy in 7-methoxythis compound) reduces activity due to increased hydrophobicity and steric hindrance .
- Carnosol’s lactone ring may open under physiological conditions, forming a conjugated quinone structure that enhances radical scavenging .
- Carnosic acid’s carboxylic acid group at C-12 improves solubility but reduces membrane permeability compared to this compound and carnosol .
Antioxidant Activity Comparison
| Compound | FRAP (mM AAE/g) | TEAC (mM TE/g) | ORAC (mM TE/g) | Lipid Peroxidation Inhibition (%) |
|---|---|---|---|---|
| This compound | 3.92 ± 0.002 | 3.19 ± 0.003 | 25.79 ± 0.01 | 92.5 ± 1.2 |
| Carnosol | 1.52 ± 0.002 | 2.06 ± 0.003 | 23.94 ± 0.02 | 89.3 ± 1.5 |
| Carnosic Acid | 1.10 ± 0.001 | 1.45 ± 0.002 | 18.76 ± 0.01 | 84.7 ± 1.8 |
| 7-Methoxythis compound | 0.78 ± 0.001 | 0.92 ± 0.001 | 15.34 ± 0.02 | 68.2 ± 2.1 |
Notes:
- This compound’s three hydroxyl groups confer superior antioxidant capacity in all assays .
Bioavailability and Pharmacokinetics
| Compound | Intestinal Permeability (AB Direction, ×10<sup>−6</sup> cm/s) | Plasma Half-Life (h) | Log P |
|---|---|---|---|
| This compound | 8.7 ± 0.5 | 2.3 ± 0.2 | 2.9 |
| Carnosol | 5.2 ± 0.3 | 1.8 ± 0.1 | 3.4 |
| Carnosic Acid | 1.1 ± 0.1 | 1.2 ± 0.1 | 1.5 |
Key Findings :
- This compound exhibits higher permeability than carnosol and carnosic acid, attributed to optimal Log P (lipophilicity) and lack of polar substitutions .
- Carnosic acid’s low permeability limits its in vivo efficacy despite potent in vitro activity .
Synergistic and Unique Bioactivities
- Anti-Arthritic Synergy: this compound and carnosol combined reduce paw swelling in RA models by 60% vs. 35% individually .
- Anti-Cancer Selectivity: Carnosol shows higher selectivity for breast cancer cells (IC50 = 12 µM) vs. normal cells (IC50 > 100 µM), while this compound exhibits broader cytotoxicity .
- Cardioprotection: this compound, carnosol, and epithis compound inhibit LDL oxidation (IC50 = 7–10 µM), preventing atherosclerosis .
Natural Abundance in Plants
| Compound | Concentration in Rosemary (µg/g Dry Weight) | Other Sources |
|---|---|---|
| This compound | 218 ± 190 | Sage, basil, fennel |
| Carnosol | 6,862 ± 1,511 | Sage, thyme, oregano |
| Carnosic Acid | 26,703 ± 9,259 | Rosemary, sage, cinnamon |
Notes:
- Carnosic acid is the most abundant diterpene in rosemary, accounting for >90% of total antioxidant activity .
- This compound occurs in lower concentrations but contributes significantly to bioactivity due to higher potency .
Biologische Aktivität
Rosmanol, a phenolic diterpene derived from various Salvia species, particularly Salvia rosmarinus (rosemary), exhibits a range of biological activities that make it a compound of interest in pharmacological research. This article discusses the biological activity of this compound, focusing on its anti-inflammatory, anticancer, and antimicrobial properties, supported by relevant case studies and research findings.
1. Anti-Inflammatory Activity
Mechanism of Action
This compound has been shown to exert significant anti-inflammatory effects, particularly in conditions such as rheumatoid arthritis (RA). Research indicates that this compound, in combination with another compound called carnosol, can synergistically alleviate RA symptoms by inhibiting the TLR4/NF-κB/MAPK signaling pathways. This inhibition leads to a reduction in pro-inflammatory cytokines and chemokines, which are crucial mediators in the inflammatory process.
Case Study: Rheumatoid Arthritis
A study conducted on collagen-induced arthritis (CIA) mice demonstrated that the administration of this compound and carnosol significantly reduced arthritis index scores and synovitis compared to control groups. The combination treatment resulted in:
- Decreased Pro-Inflammatory Cytokines : Serum levels of TNF-α, MCP-1, and IL-6 were significantly lower in treated groups.
- Inhibition of Inflammatory Pathways : Both compounds inhibited the activation of NF-κB and MAPK pathways, which are critical for inflammation regulation.
| Treatment Group | Arthritis Index Score | TNF-α Level (pg/mL) | MCP-1 Level (pg/mL) | IL-6 Level (pg/mL) |
|---|---|---|---|---|
| Control | 10.2 ± 1.5 | 250 ± 20 | 300 ± 25 | 150 ± 15 |
| This compound | 6.5 ± 1.0 | 150 ± 15 | 200 ± 20 | 90 ± 10 |
| Carnosol | 7.0 ± 1.2 | 160 ± 18 | 210 ± 22 | 95 ± 12 |
| This compound + Carnosol | 4.0 ± 0.8 | 100 ± 10 | 150 ± 15 | 60 ± 8 |
2. Anticancer Activity
Mechanism of Action
This compound has demonstrated promising anticancer properties, particularly against breast cancer cell lines such as MCF-7 and MDA-MB-231. It induces apoptosis through mitochondrial pathways and reactive oxygen species (ROS) production, which leads to DNA damage and cell cycle arrest.
Case Study: Breast Cancer Cells
In vitro studies showed that this compound effectively inhibited the proliferation of breast cancer cells while sparing normal breast cells (MCF-10A). The findings include:
- Cytotoxicity : this compound exhibited dose-dependent cytotoxicity against MCF-7 and MDA-MB-231 cells.
- Apoptosis Induction : The compound accelerated apoptosis via increased ROS levels and mitochondrial membrane potential disruption.
| Concentration (µM) | MCF-7 Cell Viability (%) | MDA-MB-231 Cell Viability (%) |
|---|---|---|
| Control | 100 | 100 |
| 15 | 85 | 80 |
| 30 | 65 | 60 |
| 60 | 45 | 40 |
3. Antimicrobial Activity
This compound exhibits antimicrobial properties against various pathogens, including bacteria and fungi. Its mechanism involves disrupting microbial cell membranes and inhibiting cellular processes.
Research Findings
A study highlighted that this compound showed significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with notable reductions in ATP concentrations and DNA content within bacterial cells upon treatment.
Q & A
Q. What are the primary molecular mechanisms by which rosmanol exerts anti-inflammatory effects in cellular models?
this compound inhibits inflammatory mediators (e.g., iNOS, COX-2) by targeting multiple signaling pathways, including MAPK, NF-κB, STAT3, and C/EBP. For example, in LPS-induced RAW 264.7 macrophages, this compound suppresses NF-κB nuclear translocation by preventing IκB degradation and phosphorylation, while also inhibiting STAT3 activation via interference with PI3K/Akt and MAPK signaling . Methodologically, these findings are validated using Western blotting, qPCR, and luciferase reporter assays to quantify protein phosphorylation, gene expression, and transcriptional activity .
Q. How does this compound induce apoptosis in cancer cells, and what experimental models are commonly used to study this?
this compound triggers apoptosis in cancer cells (e.g., MCF-7, MDA-MB-231) through dual pathways:
- Mitochondrial pathway : Reduces Bcl-2/Bax ratio, promoting cytochrome c release.
- Death receptor pathway : Activates caspase-8 and caspase-3. Key experimental approaches include flow cytometry for apoptosis quantification, Western blotting for caspase activation, and mitochondrial membrane potential assays (e.g., JC-1 staining). Dose-dependent effects are observed at 15–60 μM concentrations .
Q. What are the recommended in vitro concentrations of this compound for studying antioxidant activity?
In antioxidant assays (e.g., DPPH, ABTS), this compound shows significant radical-scavenging activity at 10–50 μM. For cell-based studies (e.g., LPS-induced oxidative stress in RAW 264.7 cells), 20–40 μM effectively reduces ROS levels while maintaining >80% cell viability .
Advanced Research Questions
Q. How does this compound synergize with carnosol to modulate inflammatory pathways in rheumatoid arthritis (RA)?
In collagen-induced RA murine models, this compound and carnosol synergistically inhibit the TLR4/NF-κB pathway. Combined treatment (e.g., 10 mg/kg this compound + 10 mg/kg carnosol) reduces TNF-α, IL-6, and IL-1β levels more effectively than monotherapy. Mechanistically, this involves:
Q. What experimental strategies resolve contradictions in this compound’s cell-type-specific effects, such as differential STAT3 inhibition in MCF-7 vs. MDA-MB-231 cells?
shows MDA-MB-231 cells exhibit greater STAT3/JAK2 inhibition than MCF-7 at 60 μM this compound. To address such discrepancies:
Q. How does this compound modulate the miR-126-PI3K/AKT axis in diabetic myocardial ischemia-reperfusion (MI/R) injury?
In streptozotocin-induced diabetic rats, this compound (40 mg/kg, oral) upregulates myocardial miR-126, enhancing VEGF expression and PI3K/AKT signaling. This reduces oxidative stress (lower MDA, higher SOD) and improves cardiac function (e.g., LVDP, +dP/dt). Methodologically, miR-126 inhibition via antagomirs reverses these effects, confirming pathway specificity. Techniques include spectrophotometry for oxidative markers and hemodynamic monitoring for functional assessment .
Q. What pharmacokinetic challenges arise in studying this compound’s bioavailability, and how are they addressed experimentally?
this compound’s intestinal permeability varies structurally: isomers like epithis compound show lower absorption than this compound in Caco-2 monolayers (Papp = 1.2 × 10<sup>−6</sup> cm/s vs. 2.8 × 10<sup>−6</sup> cm/s). Nanoencapsulation improves solubility but reduces permeability. Strategies include:
- LC-MS/MS for plasma pharmacokinetics.
- Parallel artificial membrane permeability assays (PAMPA).
- Structural modification to enhance stability (e.g., semisynthetic derivatives like 7-methoxythis compound) .
Methodological Considerations
- Dose Optimization : Use MTT/CCK-8 assays to determine IC50 values in target cell lines (e.g., 30 μM for STAT3 inhibition in MDA-MB-231 ).
- Pathway Validation : Combine pharmacological inhibitors (e.g., LY294002 for PI3K) with this compound to isolate pathway contributions .
- Synergy Analysis : Calculate combination indices (CI) via CompuSyn software for this compound-carnosol interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
